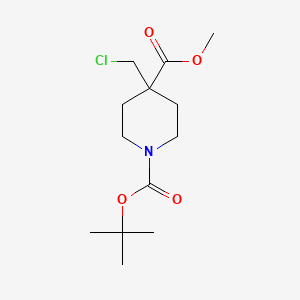

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

Vue d'ensemble

Description

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22ClNO4 and a molecular weight of 291.77 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and chloromethyl groups, as well as two ester functional groups.

Mécanisme D'action

Target of Action

Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate is a complex organic compound It’s often used as an intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

As an intermediate, its role in the final active compound can vary widely depending on the specific synthesis pathway and the final compound being synthesized .

Biochemical Pathways

As an intermediate in pharmaceutical synthesis, it may be involved in a variety of biochemical pathways depending on the final compound being synthesized .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound being synthesized .

Action Environment

Like many chemical compounds, its stability could be affected by factors such as temperature, ph, and exposure to light .

Méthodes De Préparation

The synthesis of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The ester functional groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization that can lead to the development of pharmaceuticals targeting neurological disorders and other therapeutic areas.

2. Antidepressant Research

Research indicates that derivatives of piperidine compounds exhibit antidepressant activity. The chloromethyl group in this compound can be modified to enhance receptor binding properties, potentially leading to new antidepressant drugs .

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced with various nucleophiles, allowing for the construction of complex molecular architectures necessary for drug discovery .

2. Functionalization Reactions

The piperidine ring structure allows for diverse functionalization strategies, which can be employed to create libraries of compounds for screening in pharmaceutical applications. This versatility is crucial for developing new drugs with improved efficacy and safety profiles .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives based on chloromethyl piperidine scaffolds. The research demonstrated that modifying the chloromethyl group significantly enhanced the binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants .

Case Study 2: Synthesis of Antiviral Agents

Another study focused on using this compound as a precursor for synthesizing antiviral agents. The research highlighted its effectiveness in generating compounds that inhibit viral replication mechanisms, showcasing its utility in combating emerging viral infections .

Comparaison Avec Des Composés Similaires

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

N-Boc-piperidine-4-carboxylic acid methyl ester: A precursor in the synthesis of the target compound.

tert-Butyl methyl piperidine-1,4-dicarboxylate: A related compound with similar structural features.

4-Methyl 1-(2-methyl-2-propanyl) 4-(chloromethyl)-1,4-piperidinedicarboxylate: Another structurally related compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.

Activité Biologique

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (CAS Number: 150109-49-2) is a synthetic compound belonging to the piperidine family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of tert-butyl and chloromethyl groups contributes to its lipophilicity and reactivity, respectively. The molecular formula is , with a molecular weight of approximately 263.73 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperidine derivatives. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 2.76 |

| Human ovarian adenocarcinoma | 9.27 |

| Human prostate cancer | 1.14 |

These findings suggest that derivatives of piperidine, including this compound, may possess significant anticancer properties due to their ability to induce cytotoxic effects on tumor cells .

Anti-inflammatory and Analgesic Properties

Piperidine derivatives are also known for their anti-inflammatory and analgesic activities. Research indicates that modifications in the piperidine structure can enhance these properties. For example, compounds exhibiting similar functionalities have been found to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in inflammation and cancer progression .

- Modulation of Cell Signaling Pathways : Piperidine derivatives can influence various signaling pathways involved in cell proliferation and apoptosis.

Study on Antitumor Activity

A recent study evaluated the efficacy of piperidine derivatives against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified compounds. Specifically, the study reported an IC50 value as low as 0.003 µM for a derivative closely related to this compound against lung adenocarcinoma cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further toxicological evaluations are necessary to assess safety profiles before clinical application .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPUEKMFNKEXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.